3-(3-Bromophenyl)-4'-cyanopropiophenone

Descripción general

Descripción

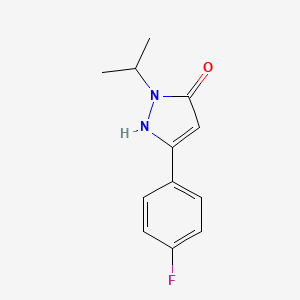

3-(3-Bromophenyl)-4'-cyanopropiophenone (3-BPCP) is a phenyl-substituted cyanopropiophenone with a molecular formula of C12H9BrN2O. It is a colorless solid with a melting point of 99-101°C and a boiling point of 300°C. 3-BPCP is a useful synthetic intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Aplicaciones Científicas De Investigación

Synthesis of 3-Phenylcoumarin Derivatives

Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds.

Application

3-(3-Bromophenyl)-4’-cyanopropiophenone is used as a starting material in the synthesis of 3-phenylcoumarin derivatives . These compounds are a part of a larger family of small, oxygen-containing aromatic heterocycles known as chromenones .

Method

The synthesis involves the use of microwave radiation to efficiently produce the 3-phenylcoumarin derivative . The compound contains two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .

Results

The 1H NMR spectrum of the synthesized compound showed characteristic peaks at 7.83 ppm and 7.65 ppm, indicating the successful formation of the 3-phenylcoumarin structure . The singlet at 2.35 ppm implicates the presence of an acetoxy group .

Pharmacokinetic Study of 1-(3′-bromophenyl)-heliamine

Field

This application is in the field of Pharmacology and Drug Metabolism .

Application

1-(3′-bromophenyl)-heliamine (BH), a synthetic tetrahydroisoquinoline, is studied for its pharmacokinetic properties . BH is an anti-arrhythmia agent .

Method

A UHPLC-MS/MS method was developed to quantify BH in rat plasma . The study also involved the identification of its metabolites, both in vitro and in vivo .

Synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin

Field

This application is in the field of Natural Product Synthesis .

Application

3-(3-Bromophenyl)-4’-cyanopropiophenone is used as a starting material in the synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin . This compound is a part of the coumarin family, which is a wide family of small, oxygen-containing aromatic heterocycles .

Method

The synthesis involves the use of microwave radiation to efficiently produce the 3-(3-Bromophenyl)-7-acetoxycoumarin . The compound contains two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .

Results

The 1H NMR spectrum of the synthesized compound showed characteristic peaks at 7.83 ppm and 7.65 ppm, indicating the successful formation of the 3-(3-Bromophenyl)-7-acetoxycoumarin structure . The singlet at 2.35 ppm implicates the presence of an acetoxy group .

Radiosynthesis of 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine

Field

This application is in the field of Radiochemistry and Nuclear Medicine .

Application

2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] is synthesized for use as a tracer in Positron Emission Tomography (PET) imaging . This tracer is used to visualize the Epidermal Growth Factor Receptor (EGFr), which is often expressed at high levels in human cancers .

Method

The synthesis involves the nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− . The radiosynthesis is fully automated and uses a simple column purification technique .

Results

The 2-18F-PD153035 was obtained in 20–30 % yields with more than 99 % radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Propiedades

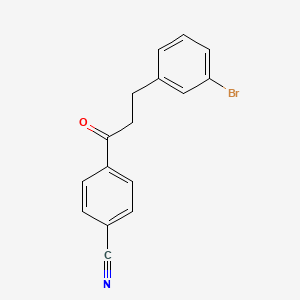

IUPAC Name |

4-[3-(3-bromophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-15-3-1-2-12(10-15)6-9-16(19)14-7-4-13(11-18)5-8-14/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTIYPZOWJPDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-4'-cyanopropiophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)

![1-[2-(Aminomethyl)butyl]-3-bromobenzene](/img/structure/B1373634.png)

![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)

![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)